Piperazine, 1-(2-bromophenyl)-, monohydrochloride
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Overview
Description
Piperazine, 1-(2-bromophenyl)-, monohydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a bromophenyl group attached to the piperazine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Piperazine derivatives are known to interact with various receptors and enzymes in the body, influencing a range of biological processes .
Mode of Action
Piperazine compounds generally exert their effects by interacting with their targets, leading to changes in cellular function
Biochemical Pathways
Piperazine derivatives can influence various biochemical pathways depending on their specific structure and target .
Pharmacokinetics
The piperazine moiety is known to impact the physicochemical properties of the final molecule, potentially influencing its pharmacokinetic profile .
Result of Action
The effects would depend on the compound’s specific interactions with its targets and the resulting changes in cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-(2-bromophenyl)-, monohydrochloride can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
In industrial settings, the production of piperazine derivatives often involves the use of commercially available N-alkyl, N-acyl, or N-protected piperazines as starting materials. These compounds are then subjected to various chemical reactions to introduce the desired functional groups .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(2-bromophenyl)-, monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds. Substitution reactions can result in a variety of substituted piperazines .
Scientific Research Applications
Piperazine, 1-(2-bromophenyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in studies involving biological systems, particularly in the investigation of enzyme interactions and receptor binding.
Medicine: Piperazine derivatives are often explored for their potential therapeutic properties, including their use as antipsychotic, antidepressant, and anti-inflammatory agents.
Industry: In industrial applications, the compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Comparison with Similar Compounds
Similar Compounds
Similar compounds to piperazine, 1-(2-bromophenyl)-, monohydrochloride include other piperazine derivatives such as:
- 1-(2-chlorophenyl)piperazine
- 1-(2-fluorophenyl)piperazine
- 1-(2-methylphenyl)piperazine
Uniqueness
What sets this compound apart from its analogs is the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in unique substitution reactions and may enhance the compound’s binding affinity to certain molecular targets .
Properties
IUPAC Name |
1-(2-bromophenyl)piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2.ClH/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXLVAQDGFZJLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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